molecular formula C19H25N3O5S B2697491 1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione CAS No. 2309188-98-3

1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione

Cat. No.: B2697491
CAS No.: 2309188-98-3
M. Wt: 407.49
InChI Key: APWIUFIECVZBLK-UHFFFAOYSA-N
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Description

1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is an organic compound featuring multiple functional groups, including a pyrrolidine-2,5-dione (a derivative of succinimide), a sulfonamide, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route involves:

  • Formation of Tetrahydrofuran Subunit: : Starting from an appropriate diol, a tetrahydrofuran ring is formed via intramolecular cyclization.

  • Construction of 1,4-Diazepane Ring: : The 1,4-diazepane moiety is typically formed through the cyclization of a diamine with a diacid.

  • Sulfonamide Formation: : The sulfonyl group is introduced via a reaction with sulfonyl chloride under basic conditions, attaching it to the diazepane ring.

  • Coupling with Phenyl and Pyrrolidine-2,5-dione: : The final compound is formed by coupling the sulfonylated diazepane with a phenyl group, followed by attachment to the pyrrolidine-2,5-dione unit.

Industrial Production Methods: Industrial production might leverage optimized synthesis routes that ensure high yield and purity. Methods such as catalytic hydrogenation, solvent-free conditions, and use of green chemistry principles can be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione undergoes several types of reactions, including:

  • Oxidation: : This compound can undergo oxidation reactions, especially at the tetrahydrofuran ring, leading to the formation of oxygenated derivatives.

  • Reduction: : The sulfonamide and ketone groups can be selectively reduced.

Common Reagents and Conditions:
  • Oxidation: : Reagents like mCPBA (meta-Chloroperoxybenzoic acid) under mild conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Conditions like Friedel-Crafts alkylation or acylation using AlCl₃ (aluminum chloride) as a catalyst.

Major Products Formed:
  • Oxidation products include alcohols and ketones.

  • Reduction typically yields alcohols and hydrocarbons.

Scientific Research Applications

In Chemistry:

  • Catalysis: : This compound can act as a ligand in transition metal catalysis.

  • Synthetic Intermediate: : Used as an intermediate in the synthesis of complex organic molecules.

In Biology:
  • Enzyme Inhibition: : Potential inhibitor for specific enzymes, given its structural complexity.

  • Molecular Probes: : Useful in the development of probes for biological imaging and diagnostics.

In Medicine:
  • Pharmaceutical Development: : Exploration as a lead compound for new drugs, particularly targeting specific enzymes or receptors.

  • Drug Delivery: : Potential application in the design of drug delivery systems.

In Industry:
  • Material Science: : Used in the design of novel polymers and materials with specific properties.

  • Chemical Manufacturing: : Employed in the synthesis of high-value chemicals and materials.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms. The sulfonamide group often interacts with biological targets, such as enzymes or receptors, inhibiting their activity. The diazepane ring can enhance binding affinity due to its conformational flexibility, allowing for optimal interaction with molecular targets. Pathways involved may include enzyme inhibition, receptor modulation, and disruption of molecular signaling pathways.

Comparison with Similar Compounds

Similar Compounds:

  • 1-(4-(Methanesulfonyl)phenyl)pyrrolidine-2,5-dione: : Lacks the tetrahydrofuran and diazepane rings, making it less complex.

  • 4-(1,4-Diazepan-1-ylsulfonyl)phenylboronic acid: : Shares the diazepane sulfonamide but differs in other functional groups.

  • Tetrahydrofuran-3-carboxylic acid: : Similar tetrahydrofuran ring but lacks the additional complexity of the sulfonamide and diazepane groups.

Highlighting Uniqueness: 1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is unique due to the combination of tetrahydrofuran, diazepane, and sulfonamide groups in a single molecule. This structural complexity allows it to engage in diverse chemical reactions and interactions, providing a multifaceted tool for scientific research and industrial applications.

Properties

IUPAC Name

1-[4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S/c23-18-6-7-19(24)22(18)15-2-4-17(5-3-15)28(25,26)21-10-1-9-20(11-12-21)16-8-13-27-14-16/h2-5,16H,1,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWIUFIECVZBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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